(4-(Piperazin-1-yl)phenyl)(pyridin-3-yl)methanone
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Overview
Description
(4-(Piperazin-1-yl)phenyl)(pyridin-3-yl)methanone is a compound of interest in medicinal chemistry due to its potential pharmacological properties. This compound features a piperazine ring attached to a phenyl group, which is further connected to a pyridine ring via a methanone linkage. The unique structure of this compound allows it to interact with various biological targets, making it a candidate for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Piperazin-1-yl)phenyl)(pyridin-3-yl)methanone typically involves the following steps:
Formation of the Piperazine Derivative: The piperazine ring is often introduced through a nucleophilic substitution reaction involving a halogenated phenyl compound and piperazine.
Coupling with Pyridine: The phenyl-piperazine intermediate is then coupled with a pyridine derivative using a suitable coupling agent such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Heck reactions).
Methanone Formation:
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow synthesis to enhance efficiency and yield. This method allows for precise control over reaction conditions and can be scaled up for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methanone group, to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the methanone group to an alcohol or other reduced forms.
Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may include the use of strong acids or bases, depending on the type of substitution reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, (4-(Piperazin-1-yl)phenyl)(pyridin-3-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.
Biology
Biologically, this compound has been studied for its potential as a serotonin reuptake inhibitor, which could make it useful in the treatment of depression and other mood disorders .
Medicine
In medicine, this compound derivatives have shown promise in preclinical studies as potential antidepressants . Their ability to modulate neurotransmitter levels in the brain is of particular interest.
Industry
In the industrial sector, this compound can be used in the development of new pharmaceuticals and agrochemicals. Its versatility in chemical reactions makes it a valuable intermediate in various production processes.
Mechanism of Action
The mechanism of action of (4-(Piperazin-1-yl)phenyl)(pyridin-3-yl)methanone involves its interaction with serotonin transporters in the brain. By inhibiting the reuptake of serotonin, it increases the availability of this neurotransmitter in the synaptic cleft, thereby enhancing mood and alleviating symptoms of depression . The compound may also interact with other neurotransmitter systems, contributing to its overall pharmacological profile.
Comparison with Similar Compounds
Similar Compounds
Fluoxetine: Another serotonin reuptake inhibitor used as an antidepressant.
Sertraline: A selective serotonin reuptake inhibitor with a similar mechanism of action.
Paroxetine: Known for its potent serotonin reuptake inhibition.
Uniqueness
(4-(Piperazin-1-yl)phenyl)(pyridin-3-yl)methanone is unique due to its specific structural features, which allow for distinct interactions with biological targets. Its combination of a piperazine ring, phenyl group, and pyridine ring provides a versatile scaffold for drug development, potentially offering advantages in terms of efficacy and safety compared to other compounds.
Properties
Molecular Formula |
C16H17N3O |
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Molecular Weight |
267.33 g/mol |
IUPAC Name |
(4-piperazin-1-ylphenyl)-pyridin-3-ylmethanone |
InChI |
InChI=1S/C16H17N3O/c20-16(14-2-1-7-18-12-14)13-3-5-15(6-4-13)19-10-8-17-9-11-19/h1-7,12,17H,8-11H2 |
InChI Key |
JCUBGEDLHTYPEQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C2=CC=C(C=C2)C(=O)C3=CN=CC=C3 |
Origin of Product |
United States |
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